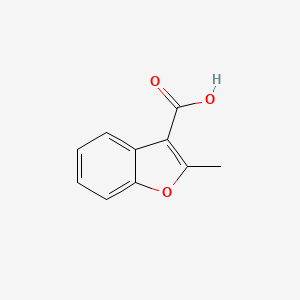

2-Methyl-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGYGHSTHUNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3265-74-5 | |

| Record name | 2-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-benzofuran-3-carboxylic Acid: Chemical Properties, Stability, and Pharmaceutical Utility

This guide provides an in-depth technical analysis of 2-Methyl-1-benzofuran-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's physicochemical properties, validated synthesis pathways, stability profiles, and its pivotal role as an intermediate in the manufacturing of the VEGFR inhibitor Fruquintinib .

Executive Summary

This compound (CAS 3265-74-5 ) is a bicyclic heteroaromatic acid consisting of a benzofuran core substituted with a methyl group at the C2 position and a carboxylic acid at the C3 position. Unlike its 2-carboxylic acid isomer (coumarilic acid), the 3-carboxylic acid derivative is synthetically more challenging to access but offers unique metabolic stability and pharmacophore properties. It serves as the defining structural core for Fruquintinib , a targeted therapy for metastatic colorectal cancer, and is a versatile scaffold for developing antimicrobial and anti-arrhythmic agents.

Chemical Identity & Physicochemical Profiling[1][2][3]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Methylbenzofuran-3-carboxylic acid; 3-Carboxy-2-methylbenzofuran |

| CAS Number | 3265-74-5 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 190–198 °C (Derivative dependent; 6-hydroxy analog: 268°C) |

| pKa (Predicted) | 3.8 – 4.2 (Comparable to benzoic acid derivatives) |

| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate |

Structural Analysis

The benzofuran ring system is planar and aromatic. The C3-carboxylic acid group is conjugated with the furan double bond, increasing its acidity compared to aliphatic acids. The C2-methyl group provides steric bulk that can hinder metabolic attack at the alpha-position, enhancing the stability of the furan ring against ring-opening metabolism.

Synthetic Pathways & Manufacturing

The synthesis of 3-substituted benzofurans is generally more complex than 2-substituted analogs due to the natural nucleophilicity of the furan ring favoring C2 attack. Two primary routes are established: the Intramolecular Heck Cyclization (Modern/Industrial) and the Vilsmeier-Haack Formylation (Laboratory).

Route A: Intramolecular Heck Cyclization (Fruquintinib Route)

This method is preferred for large-scale manufacturing due to its convergence and high yields. It constructs the benzofuran ring and the carboxylic acid functionality simultaneously.

-

Michael Addition: Reaction of a 2-halophenol (e.g., 2-bromo-5-methoxyphenol) with an alkynyl ester (e.g., ethyl 2-butynoate).

-

Pd-Catalyzed Cyclization: The resulting adduct undergoes an intramolecular Heck reaction to close the furan ring.

Route B: Vilsmeier-Haack Approach

Ideal for laboratory-scale preparation starting from the commercially available 2-methylbenzofuran.

-

Formylation: 2-Methylbenzofuran is treated with POCl₃/DMF to yield 2-methylbenzofuran-3-carboxaldehyde .

-

Oxidation: The aldehyde is oxidized to the carboxylic acid using KMnO₄, NaClO₂, or AgNO₃.

Visualization: Synthesis of the Fruquintinib Intermediate

The following diagram illustrates the industrial route for the 6-hydroxy derivative, the key precursor for Fruquintinib.

Caption: Industrial synthesis pathway via intramolecular Heck cyclization for the Fruquintinib intermediate.

Stability Profile

Thermal Stability & Decarboxylation

-

Decarboxylation Risk: Heteroaromatic carboxylic acids are prone to thermal decarboxylation. While 2-benzofurancarboxylic acids decarboxylate readily at ~240°C (or lower with copper catalysts), This compound is comparatively more stable due to the position of the carboxyl group relative to the heteroatom.

-

Storage: Stable at room temperature in solid form. Solutions in DMSO or methanol should be stored at -20°C to prevent slow esterification or degradation.

Chemical Reactivity[7]

-

Esterification: The C3-carboxylic acid undergoes standard Fisher esterification (MeOH/H₂SO₄) or coupling (EDC/NHS) to form amides.

-

Electrophilic Substitution: The benzofuran ring is electron-rich. Halogenation (Br₂/AcOH) typically occurs at the C5 or C6 position if the C2/C3 positions are blocked.

-

Oxidation: The C2-methyl group is susceptible to radical oxidation to the aldehyde or carboxylic acid under harsh oxidative conditions, potentially opening a degradation pathway.

Pharmaceutical Applications

Fruquintinib (Elunate®)

The most significant application of this scaffold is as the core pharmacophore for Fruquintinib , a highly selective VEGFR-1, -2, and -3 inhibitor approved for metastatic colorectal cancer.

-

Role: The 2-methyl-1-benzofuran-3-carboxamide moiety binds to the ATP-binding pocket of the kinase.

-

Structure-Activity Relationship (SAR): The C3-amide linkage orients the quinazoline ring for optimal H-bonding, while the C2-methyl group fills a hydrophobic pocket, enhancing potency and selectivity.

Antimicrobial & Antitumor Research

Halogenated derivatives (e.g., 4,5,6-tribromo analogs) of this compound exhibit cytotoxicity against leukemia cell lines (K562, MOLT-4) and activity against Gram-positive bacteria (S. aureus).

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methylbenzofuran-3-carboxylate (General Method)

Adapted from J. Org. Chem. 2007, 72, 5337.

Reagents: Phenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Solvent), H₂SO₄ (Cyclization catalyst).

-

O-Alkylation:

-

Dissolve phenol (10 mmol) and K₂CO₃ (20 mmol) in dry acetone (50 mL).

-

Add ethyl 2-chloroacetoacetate (12 mmol) dropwise.

-

Reflux for 6 hours. Filter salts and evaporate solvent to yield the intermediate ethyl 2-phenoxyacetoacetate.

-

-

Cyclization (Peckmann/Hantzsch Type):

-

Add the crude intermediate to concentrated H₂SO₄ (5 mL) at 0°C.

-

Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Pour onto crushed ice. Extract with ethyl acetate.[1]

-

Purify via column chromatography (Hexane/EtOAc) to yield the ester.

-

Protocol B: Hydrolysis to the Free Acid

-

Dissolve the ethyl ester (5 mmol) in Ethanol (20 mL).

-

Add 2M NaOH (10 mL). Reflux for 2 hours.

-

Concentrate under reduced pressure to remove ethanol.

-

Acidify the aqueous residue with 1M HCl to pH 2.

-

Collect the precipitated white solid via filtration. Recrystallize from Ethanol/Water.

References

-

Synthesis of Fruquintinib Intermediate : Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. American Chemical Society.[2] (2025).[1][3][2][4][5]

-

Benzofuran Synthesis Review : Green Synthetic Strategies and Medicinal Applications of Benzofuran. Atlantis Press. (2025).[1][3][2][4][5]

-

Cytotoxic Activity : Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI).[3] (2019).

-

Decarboxylation Mechanisms : Decarboxylation of Heterocyclic Carboxylic Acids. Organic Chemistry Portal.

-

Chemical Properties : this compound Product Data. Sigma-Aldrich.

Sources

The Multifaceted Biological Activities of 2-Methyl-1-benzofuran-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetic compounds, bestowing upon them a remarkable spectrum of biological activities.[2] From the antiarrhythmic properties of amiodarone to the antifungal efficacy of griseofulvin, benzofuran derivatives have a rich history in drug development.[1][3] Among the vast library of these compounds, derivatives of 2-methyl-1-benzofuran-3-carboxylic acid have emerged as a particularly promising class, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies to facilitate further exploration and application of this versatile chemical class.

Core Synthesis Strategies: Constructing the this compound Backbone

The synthetic accessibility of the this compound scaffold is a key enabler of its exploration in drug discovery. A common and efficient method involves a two-step procedure that begins with the appropriate starting materials, which are then subjected to cyclization to form the core benzofuran ring system.[5]

A general synthetic approach is the copper-catalyzed intramolecular C-O bond formation.[5] This method provides an efficient route to the title compounds in good to excellent yields. The synthesis typically starts from readily available phenols and β-ketoesters.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol outlines a generalized procedure for the synthesis of the core scaffold, which can then be further modified to generate a diverse library of derivatives.

Step 1: Synthesis of Methyl 2-(substituted phenoxy)-3-oxobutanoate

-

To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (K2CO3, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl acetoacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Cyclization to form Methyl 2-Methyl-1-benzofuran-3-carboxylate

-

Dissolve the intermediate from Step 1 in a suitable solvent like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid.

-

Heat the reaction mixture at 80-100 °C for 1-3 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the methyl 2-methyl-1-benzofuran-3-carboxylate derivative.

Step 3: Hydrolysis to this compound

-

Dissolve the methyl ester from Step 2 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture for 2-4 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final this compound derivative.

Caption: General synthetic workflow for this compound.

Antimicrobial and Antifungal Activity: A Promising Avenue for New Anti-infectives

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including Gram-positive bacteria and various fungal strains.[3][4] The introduction of halogen atoms into the benzofuran structure appears to be a critical determinant of antimicrobial efficacy.[4]

Structure-Activity Relationship (SAR) Insights

Studies have shown that unsubstituted ester derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid exhibit no microbiological activity.[4] However, the introduction of halogens, particularly bromine or chlorine, leads to the emergence of antimicrobial properties. Specifically, derivatives where two hydrogen atoms of an acetyl group are substituted by halogens have shown activity against Gram-positive cocci.[4]

For instance, compounds such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have displayed activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[3][4] Some of these halogenated derivatives also exhibit antifungal activity against Candida albicans and Candida parapsilosis.[3][6]

Quantitative Antimicrobial Data

| Compound ID | Organism | MIC (μg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Staphylococcus aureus | 50-100 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV) | Staphylococcus aureus | 100 | [3] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Staphylococcus aureus | 100 | [3] |

| Compound VI | Candida albicans | 100 | [3] |

| Compound III | Candida parapsilosis | 100 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of test compounds.

-

Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the culture to a 0.5 McFarland standard.[7]

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.[7] The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum and the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the anticancer potential of benzofuran derivatives, including those derived from this compound.[2][8][9] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines and have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[8][10]

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell growth.[8][11] Some derivatives have also been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme implicated in the regulation of numerous cancer-related proteins.[8][9]

Furthermore, certain benzofuran-based carboxylic acids have been shown to be effective inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated hCA IX and XII.[10][12] Inhibition of these enzymes can disrupt the pH regulation in tumor microenvironments, leading to reduced cancer cell proliferation and survival.

One promising derivative, a 5-bromobenzofuran-based carboxylic acid, was found to be a potent antiproliferative agent against MDA-MB-231 breast cancer cells.[12] This compound induced cell cycle arrest at the G2-M phase and promoted apoptosis.[10][12]

Caption: Key molecular targets and cellular effects of anticancer benzofuran derivatives.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromobenzofuran-based carboxylic acid (9e) | MDA-MB-231 (Breast Cancer) | 2.52 | [12] |

| 3-methylbenzofuran derivative (16b) | A549 (Non-small cell lung cancer) | 1.48 | [9] |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon Cancer) | 0.87 | [9] |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical Cancer) | 0.73 | [9] |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Non-small cell lung cancer) | 0.57 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[8]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain benzofuran derivatives have also been investigated for their anti-inflammatory properties.[13][14][15] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, a key event in the inflammatory response.[14]

Quantitative Anti-inflammatory Data

| Compound | Assay | IC50 (µM) | Reference |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil respiratory burst inhibition | 4.15 | [14] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil respiratory burst inhibition | 5.96 | [14] |

| Aza-benzofuran derivative (1) | NO production inhibition in RAW 264.7 cells | 17.31 | [13] |

| Aza-benzofuran derivative (3) | NO production inhibition in RAW 264.7 cells | 16.5 | [13] |

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the significant potential of this chemical class. The synthetic tractability of the benzofuran core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research efforts should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their therapeutic potential in a physiological context.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and inflammation.

References

- Kossakowski, J., Krawiecka, M., & Cieniecka-Rosłonkiewicz, A. (2010).

- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.).

-

Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

- Kossakowski, J., et al. (2011). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.

-

Kossakowski, J., Krawiecka, M., & Cieniecka-Rosłonkiewicz, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

- BenchChem. (n.d.).

-

Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. [Link]

- Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. FLORE.

- Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008).

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

- BenchChem. (n.d.).

-

Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. [Link]

-

Kumar, A., & Narasimhan, B. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

-

Wang, Y.-F., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia. [Link]

- Kumar, D., & Kumar, N. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacognosy and Phytochemical Research.

- Unkown. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ejpmr.com.

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

- Unkown. (2023).

- Kumar, S., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

The Emergence of Benzofuran-3-Carboxylic Acid Scaffolds: A New Frontier in Drug Discovery

A Senior Application Scientist's Guide to a Privileged Scaffold

The benzofuran nucleus, a heterocyclic system, is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, highly promising derivative: the benzofuran-3-carboxylic acid scaffold. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. We will explore its therapeutic potential, from anticancer and anti-inflammatory applications to its role in combating infectious diseases, providing a technical overview for researchers and drug development professionals.

Section 1: The Therapeutic Landscape of Benzofuran-3-Carboxylic Acid Derivatives

The versatility of the benzofuran-3-carboxylic acid scaffold is evident in its broad spectrum of pharmacological activities. This is largely due to the ability to readily modify the core structure, allowing for fine-tuning of its properties to achieve desired therapeutic effects.

Anticancer Potential

Benzofuran-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[1]

One notable area of research is their activity against breast cancer. Certain benzofuran-based carboxylic acids have shown effective inhibition of the cancer-related human carbonic anhydrase (hCA) IX isoform.[3][4] Specifically, derivatives have emerged as submicromolar inhibitors of hCA IX, with a favorable selectivity profile over other isoforms.[5][6] This inhibition can lead to promising antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][3][4]

The mechanism of action for some of these compounds involves inducing cell cycle arrest, particularly at the G2-M phase, and promoting apoptosis.[3][7] For example, one derivative was found to significantly increase the cell population in the G2-M phase and the sub-G1 phase in MDA-MB-231 cells, indicating a disruption of the cell cycle and induction of cell death.[3] Further studies have confirmed that these compounds can provoke both early and late-stage apoptosis in breast cancer cells.[3][7]

The following table summarizes the in vitro antiproliferative activity of selected benzofuran-3-carboxylic acid derivatives against breast cancer cell lines:

| Compound ID | Cell Line | IC50 (μM) | Reference |

| 44b | MDA-MB-231 | 2.52 | [1] |

| 28g | MDA-MB-231 | 3.01 | [1] |

| 9e | MDA-MB-231 | 2.52 ± 0.39 | [5] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates the mechanism of action of a benzofuran-3-carboxylic acid derivative that induces apoptosis and cell cycle arrest in breast cancer cells.

Caption: Mechanism of a benzofuran derivative in breast cancer.

Anti-inflammatory and Antimicrobial Activity

The benzofuran scaffold is also a promising backbone for the development of new anti-inflammatory and antimicrobial agents.[8][9]

Anti-inflammatory Effects: Certain benzofuran-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[8][10] For instance, one study highlighted a compound that showed considerable anti-inflammatory effects in a chronic inflammation model in rats.[8] Some derivatives have been found to dually inhibit both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are key mediators of inflammation.[10]

Antimicrobial Properties: Derivatives of 3-benzofurancarboxylic acid have shown activity against a range of microbial pathogens.[11][12] Halogenated derivatives, in particular, have exhibited antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida species.[11] The introduction of a halogen into the benzofuran structure appears to be crucial for its microbiological activity.[11]

Furthermore, some benzofuran-based compounds have been identified as potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a critical enzyme for bacterial virulence.[13] The amide group at the 3-position of the benzofuran ring was found to be essential for this inhibitory activity.[13]

Section 2: Synthesis and Experimental Protocols

The therapeutic potential of benzofuran-3-carboxylic acid scaffolds is intrinsically linked to the ability to synthesize a diverse library of derivatives for biological evaluation.

General Synthetic Strategies

Several synthetic routes to benzofuran-3-carboxylic acid and its esters have been developed. A common and efficient method involves the reaction of salicylaldehydes with ethyl diazoacetate.[14] Other approaches include the palladium-assisted carbonylation of 3-coumaranones and tandem C-H activation/decarbonylation/annulation processes.[14]

The following diagram outlines a generalized workflow for the synthesis and evaluation of benzofuran-3-carboxylic acid derivatives.

Caption: General workflow for synthesis and screening.

Detailed Experimental Protocol: Synthesis of Halogenated 3-Benzofurancarboxylic Acid Derivatives

This protocol is adapted from a published procedure for the synthesis of bromo derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[11]

Objective: To synthesize a halogenated derivative of a benzofuran-3-carboxylic acid ester for antimicrobial testing.

Materials:

-

Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Ester I)[11]

-

Chloroform (CHCl3)

-

Bromine (Br2)

-

Silica gel for column chromatography

-

TLC plates (silica gel with fluorescent indicator)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the starting ester (0.02 mole) in 20 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Prepare a solution of bromine (0.04 mole) in 10 mL of chloroform.[11]

-

Add the bromine solution dropwise to the stirred solution of the ester over a period of 30 minutes at room temperature.[11]

-

Continue stirring the reaction mixture for 8 hours at room temperature.[11]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a chloroform-methanol (98:2) eluent system.[11]

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[11]

-

Purify the resulting residue by column chromatography on silica gel, using chloroform as the eluent, to obtain the desired bromo derivative.[11]

Characterization: The structure of the purified compound should be confirmed using spectroscopic methods such as 1H-NMR and Mass Spectrometry.

Section 3: Future Directions and Conclusion

The benzofuran-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Optimization of existing lead compounds: Fine-tuning the structure of active compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Exploration of new therapeutic targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

-

Development of novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a greater diversity of chemical structures.

References

-

Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

-

Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed. (2017, February 15). National Center for Biotechnology Information. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (2010, July 6). MDPI. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | ACS Medicinal Chemistry Letters. (2020, March 18). ACS Publications. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (2015, October 27). Royal Society of Chemistry. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18). National Center for Biotechnology Information. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. (2019, April 18). Organic Syntheses. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen. [Link]

-

A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation | International Journal of Basic & Clinical Pharmacology. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]

-

5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Wide Journals. [Link]

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. (2025, July 22). ACS Publications. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. (2025, October 16). ResearchGate. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed. (2020, March 18). National Center for Biotechnology Information. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - FLORE. (2020, March 18). FLORE. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021, May 18). Krupanidhi College of Pharmacy. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11). Royal Society of Chemistry. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (2023, April 11). Semantic Scholar. [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. ijbcp.com [ijbcp.com]

- 9. jopcr.com [jopcr.com]

- 10. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 13. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

A Technical Guide to the Antimicrobial and Antifungal Applications of 2-Methylbenzofuran Derivatives

Foreword

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have long been a cornerstone of drug development, offering a rich scaffold for structural diversification and biological activity. Among these, the benzofuran nucleus stands out as a "privileged structure," a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological properties.[1] This guide focuses specifically on 2-methylbenzofuran derivatives, a subclass that has garnered significant attention for its potent and varied antimicrobial and antifungal activities.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized, in-depth technical guide. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern efficacy, and provide detailed, field-proven experimental protocols to empower further research and development in this promising area.

The Benzofuran Scaffold: A Foundation for Bioactivity

Benzofuran, the aromatic heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a structural unit present in numerous biologically active compounds.[4][5] Its derivatives are known to possess a vast spectrum of therapeutic properties, including antitumor, antiviral, anti-inflammatory, and, most pertinently, antimicrobial and antifungal activities.[5][6] Naturally occurring benzofurans like Cicerfuran and Conocarpan have demonstrated notable antifungal properties.[5] The versatility of the benzofuran ring system allows for extensive chemical modification, making it an ideal starting point for the design of new therapeutic agents aimed at combating microbial infections.[6] The introduction of a methyl group at the C-2 position is a key modification that has been explored for its impact on biological efficacy.

Synthetic Strategies for 2-Methylbenzofuran Derivatives

The synthesis of the 2-methylbenzofuran core and its subsequent derivatization is a critical first step in drug discovery. A common and effective method involves the reaction of a salicylaldehyde with chloroacetone. This foundational reaction provides the 2-acetyl benzofuran intermediate, a versatile precursor for a wide range of derivatives.[7]

The rationale for this approach lies in its efficiency and the reactivity of the resulting acetyl group, which can be readily transformed into other functional moieties. For example, it can be reacted with aminobenzothiazoles to form Schiff bases, which can then undergo cyclization reactions (e.g., Staudinger reaction with acid chlorides) to create more complex, multi-heterocyclic systems like azetidinones, thereby expanding the chemical space for biological screening.[7]

Below is a generalized workflow for the synthesis and derivatization of these compounds.

Caption: Generalized workflow for synthesis of 2-methylbenzofuran derivatives.

Antimicrobial and Antifungal Efficacy: A Quantitative Overview

Numerous studies have demonstrated the efficacy of 2-methylbenzofuran derivatives against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The biological activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The data below, synthesized from multiple research efforts, showcases the potential of these derivatives. It is crucial to note that direct comparison between studies can be complex due to variations in experimental conditions and microbial strains.

| Compound Class/Derivative | Target Microorganism | Activity Measurement (MIC in µg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [8] |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [8] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [8] |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [8] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [8] |

| Benzofuran-amide (6b) | Bacillus subtilis | 6.25 | [6] |

| Benzofuran-amide (6b) | Staphylococcus aureus | 6.25 | [6] |

| Benzofuran-amide (6b) | Candida albicans | 12.5 | [6] |

| Benzofuran-thiazole (40c) | Staphylococcus aureus | Excellent Activity (Zone of Inhibition) | |

| 2-salicyloylbenzofuran (51) | Gram-positive strains | 0.06–0.12 mM |

Structure-Activity Relationships (SAR)

The analysis of how chemical structure correlates with biological activity is fundamental to medicinal chemistry. For 2-methylbenzofuran derivatives, several key SAR trends have emerged, guiding the rational design of more potent compounds.

-

Influence of Heterocyclic Moieties: The fusion of additional heterocyclic rings, such as thiazole or azetidinone, to the benzofuran core can significantly enhance antimicrobial activity. This is likely due to increased interaction with biological targets or improved physicochemical properties like cell permeability.[7]

-

Role of Substituents on the Benzene Ring: The nature and position of substituents on the benzofuran's benzene ring play a critical role. Electron-withdrawing groups (e.g., halogens like chloro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the entire molecule, affecting its ability to bind to target sites.[5][9] For instance, the presence of chloro substituents on linked pyrazoline and pyrazole moieties has been shown to be closely related to antibacterial activity.

-

Impact of Side-Chain Modifications: Modifications to the groups attached at the C-2 or C-3 positions are pivotal. For instance, converting a 2-acetyl group into a more complex carboxamide or an oxime ether can drastically alter the activity profile, often leading to enhanced potency against specific pathogens.[6][10]

Caption: Key structure-activity relationships for 2-methylbenzofuran derivatives.

Putative Mechanisms of Action

While the precise molecular targets for many 2-methylbenzofuran derivatives are still under active investigation, the broad-spectrum activity suggests mechanisms that disrupt fundamental cellular processes in microbes. Antibacterial agents typically function by inhibiting cell wall synthesis, increasing cell membrane permeability, or interfering with protein and nucleic acid synthesis.[11]

For antifungal derivatives, a common mechanism involves disrupting the integrity of the fungal cell membrane. The lipophilic nature of the benzofuran scaffold may facilitate penetration of the lipid-rich fungal cell membranes, leading to leakage of cellular contents and ultimately cell death.[12] The presence of hydroxyl groups, for example, can alter polarity and enhance the compound's ability to penetrate these membranes through hydrophobic interactions.[12] Further research, including target identification and validation studies, is essential to fully elucidate these mechanisms.

Key Experimental Protocols

To ensure reproducibility and standardization in the evaluation of new derivatives, adherence to established protocols is paramount. Below are detailed methodologies for two of the most common in vitro assays for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Seeding the Plates: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plates.

-

Well Preparation: Using a sterile cork borer (6 mm diameter), punch equidistant wells into the seeded agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent (like DMSO) at a known concentration, into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter corresponds to higher antimicrobial activity.

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

-

Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (or appropriate medium) into each well of a 96-well microtiter plate.

-

Compound Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, the second to the third, and so on, discarding the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a microplate reader.

Conclusion and Future Outlook

The 2-methylbenzofuran scaffold represents a highly promising and versatile platform for the development of novel antimicrobial and antifungal agents. The existing body of research clearly demonstrates that derivatives of this core structure possess potent activity against a wide range of clinically relevant pathogens. The key to unlocking their full therapeutic potential lies in the systematic exploration of their structure-activity relationships and the elucidation of their specific mechanisms of action.

Future research should focus on:

-

Rational Design: Leveraging SAR data to design and synthesize novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Employing advanced techniques to identify the specific molecular targets of the most active compounds.

-

In Vivo Evaluation: Progressing lead compounds from in vitro assays to in vivo models of infection to assess their efficacy, pharmacokinetics, and safety profiles.[9]

-

Combination Therapy: Investigating the potential for synergistic effects when 2-methylbenzofuran derivatives are used in combination with existing antimicrobial drugs.

The continued investigation of these compounds offers a tangible pathway toward addressing the critical global health challenge of antimicrobial resistance.

References

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND BIOMEDICAL RESEARCH.

- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery.

- Zhang, Y., et al. (2019).

- 2-methyl-benzofuran compounds and preparation and application thereof. (2011).

- Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. (2025).

- Zapadniuk, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC.

- Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar.

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.

-

Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

- Mini Review on Important Biological Properties of Benzofuran Deriv

- 2-(Nitroheteroarylmethylene)-3(2H)

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pharmacophore Modeling of 2-Methyl-1-benzofuran-3-carboxylic Acid Analogs

Foreword: The Rationale for Pharmacophore Modeling in Benzofuran Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3] The inherent versatility of this heterocyclic system allows for a wide range of structural modifications, making it a fertile ground for the discovery of novel therapeutic agents.[2] Specifically, analogs of 2-Methyl-1-benzofuran-3-carboxylic acid have emerged as a promising class of compounds with significant biological potential.

However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. This is where computational chemistry, and particularly pharmacophore modeling, offers a strategic advantage. A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to exert a specific biological effect.[4] By elucidating the key molecular interactions required for activity, we can rationally design and prioritize novel analogs with a higher probability of success, thereby accelerating the drug discovery pipeline.[4][5]

This guide provides a comprehensive, in-depth exploration of the principles and practical application of ligand-based pharmacophore modeling, using this compound analogs as a case study. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative scientific literature.

Pillar I: Understanding the Biological Landscape of Benzofuran Derivatives

Before embarking on the generation of a pharmacophore model, it is imperative to understand the biological context in which our lead scaffold operates. Structure-activity relationship (SAR) studies have revealed that substitutions on the benzofuran core are crucial for cytotoxic activity.[2] For instance, halogenation of the benzofuran system has been shown to enhance cytotoxic properties.[2][6]

Recent research has identified several key protein targets for benzofuran derivatives, providing a mechanistic basis for their observed activities. These include:

-

Aurora B Kinase: A critical regulator of mitosis, often overexpressed in cancer cells, making it a prime target for anticancer therapies.[1]

-

VEGFR-2: A key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[7]

-

Cholinesterases (AChE and BChE): Enzymes involved in the breakdown of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[8]

For the purpose of this guide, we will focus on a hypothetical scenario where a series of this compound analogs have been synthesized and evaluated for their inhibitory activity against Aurora B Kinase.

Pillar II: The Principles of Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown or when a sufficiently large and diverse set of active ligands is available.[4][9] The fundamental premise is that molecules with similar biological activities often share a common set of pharmacophoric features arranged in a specific spatial orientation. The process involves several key stages:

-

Training and Test Set Preparation: A dataset of molecules with known biological activities is compiled and divided into a training set (used to build the model) and a test set (used for validation).[10]

-

Conformational Analysis: The flexible nature of molecules means they can adopt multiple conformations. It is crucial to generate a representative set of low-energy conformations for each ligand in the training set.[9]

-

Feature Identification and Model Generation: Common pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged groups, are identified across the active ligands in the training set.[4] Algorithms then align the molecules to maximize the overlap of these features, generating one or more pharmacophore hypotheses.

-

Model Validation: The generated pharmacophore models are rigorously validated to assess their ability to distinguish between active and inactive compounds.[11] This is a critical step to ensure the predictive power of the model.

Pillar III: A Validated Experimental Protocol for Pharmacophore Model Generation

This section provides a detailed, step-by-step methodology for generating and validating a ligand-based pharmacophore model for this compound analogs targeting Aurora B Kinase. This protocol is designed to be adaptable to various molecular modeling software packages such as Schrödinger's Phase, BIOVIA's Discovery Studio, or InteLigand's LigandScout.[4][5][12][13]

Step 1: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model.

-

Data Collection: Compile a dataset of this compound analogs with their corresponding Aurora B Kinase inhibitory activities (IC50 values). A hypothetical dataset is presented in Table 1.

-

Data Curation:

-

Convert IC50 values to pIC50 (-log(IC50)) to normalize the data distribution.

-

Define activity thresholds to classify compounds as highly active, moderately active, and inactive. For this study, we will define:

-

Highly Active: pIC50 > 7.0

-

Moderately Active: 6.0 < pIC50 ≤ 7.0

-

Inactive: pIC50 ≤ 6.0

-

-

-

Set Division: Partition the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set should encompass the full range of structural diversity and biological activity.

Table 1: Hypothetical Dataset of this compound Analogs and their Aurora B Kinase Inhibitory Activity

| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) | pIC50 | Activity Class |

| BZF-1 | H | H | 50 | 7.30 | Highly Active |

| BZF-2 | 5-Cl | H | 25 | 7.60 | Highly Active |

| BZF-3 | 6-F | H | 80 | 7.10 | Highly Active |

| BZF-4 | H | 4-OCH3 | 300 | 6.52 | Moderately Active |

| BZF-5 | 5-Cl | 4-OCH3 | 150 | 6.82 | Moderately Active |

| BZF-6 | H | 4-CF3 | 1200 | 5.92 | Inactive |

| BZF-7 | 6-F | 4-CF3 | 900 | 6.05 | Moderately Active |

| BZF-8 | 5-Br | H | 35 | 7.46 | Highly Active |

| BZF-9 | H | 2,4-diCl | 2500 | 5.60 | Inactive |

| BZF-10 | 5-CH3 | H | 500 | 6.30 | Moderately Active |

Step 2: Ligand Preparation and Conformational Analysis

-

2D to 3D Conversion: Convert the 2D structures of the ligands into 3D structures.

-

Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy starting conformation.

-

Conformational Search: Generate a diverse set of low-energy conformations for each ligand to account for its flexibility. This can be achieved through various algorithms such as systematic search, random search, or molecular dynamics.

Step 3: Pharmacophore Model Generation

-

Feature Definition: Define the types of pharmacophoric features to be considered, including:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable

-

-

Model Generation: Utilize a common feature pharmacophore generation algorithm. The software will identify common pharmacophoric features among the highly active compounds in the training set and generate hypotheses based on their spatial arrangements.

-

Scoring and Ranking: The generated hypotheses are scored and ranked based on various parameters, such as how well they match the active compounds and avoid matching the inactive ones.

Step 4: Pharmacophore Model Validation

This is a crucial step to ensure the generated model is statistically significant and has predictive power.

-

Test Set Validation: The best-ranked pharmacophore hypothesis is used to screen the test set. A good model should correctly classify the majority of the active compounds in the test set as hits and the inactive compounds as non-hits.

-

Decoy Set Screening: A decoy set, consisting of a large number of molecules with similar physicochemical properties to the active compounds but with different topologies, is screened against the pharmacophore model. A robust model should have a low hit rate for the decoy set.

-

Fischer's Randomization Test: This statistical method assesses the probability that a correlation between chemical features and biological activity has occurred by chance. The training set is shuffled multiple times, and pharmacophore models are generated for each shuffled set. If the original model has a significantly better score than the models from the randomized sets, it is considered statistically robust.

Visualization of the Pharmacophore Modeling Workflow

The following diagram, generated using the DOT language, illustrates the comprehensive workflow for ligand-based pharmacophore modeling.

Caption: Ligand-based pharmacophore modeling workflow.

Application of the Validated Pharmacophore Model: Virtual Screening

Once a robust and validated pharmacophore model is established, its primary application is in virtual screening to identify novel hit compounds from large chemical databases.[14] The pharmacophore model acts as a 3D query to search for molecules that possess the required pharmacophoric features in the correct spatial arrangement. The identified hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile computational tool that can significantly enhance the efficiency of the drug discovery process.[5] By focusing on the essential molecular features required for biological activity, it allows for the rational design of novel compounds and the identification of promising leads from vast chemical spaces. The application of this methodology to this compound analogs, a class of compounds with demonstrated therapeutic potential, can accelerate the development of new drugs targeting a range of diseases.

Future advancements in this field will likely involve the integration of pharmacophore modeling with other computational techniques, such as artificial intelligence and machine learning, to further improve the accuracy and predictive power of the models.[5] As our understanding of complex biological systems grows, so too will our ability to design highly specific and effective therapeutic agents through the strategic application of in silico methods.

References

-

Phase | Schrödinger. (n.d.). Schrödinger. Retrieved February 24, 2026, from [Link]

-

3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved February 24, 2026, from [Link]

-

Phase | Software at Stanford. (n.d.). Stanford University. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

-

psearch: 3D ligand-based pharmacophore modeling. (n.d.). GitHub. Retrieved February 24, 2026, from [Link]

-

PharmaGist: a webserver for ligand-based pharmacophore detection. (2007). Nucleic Acids Research, 35(Web Server issue), W92–W97. Retrieved February 24, 2026, from [Link]

-

List of softwares related to pharmacophore modeling. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Retrieved February 24, 2026, from [Link]

-

Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. Retrieved February 24, 2026, from [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). LigandScout. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2014). PLoS ONE, 9(5), e98283. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). In Silico Drug Discovery and Design. Retrieved February 24, 2026, from [Link]

-

Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. Retrieved February 24, 2026, from [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6354–6363. Retrieved February 24, 2026, from [Link]

-

QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. (2019). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4833. Retrieved February 24, 2026, from [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4737–4749. Retrieved February 24, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541. Retrieved February 24, 2026, from [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(2), 297. Retrieved February 24, 2026, from [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6. Retrieved February 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. inteligand.com [inteligand.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. schrodinger.com [schrodinger.com]

- 13. Phase | Software at Stanford [software.stanford.edu]

- 14. wpage.unina.it [wpage.unina.it]

A Technical Guide to the Cytotoxicity Profile of Benzofuran-3-Carboxylic Acid Compounds

Abstract: The benzofuran scaffold is a privileged heterocyclic system integral to numerous natural products and synthetic compounds with significant therapeutic properties.[1][2][3][4] Among its derivatives, benzofuran-3-carboxylic acids have emerged as a promising class of agents with potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][5] This technical guide provides a comprehensive overview of the cytotoxicity profile of these compounds, synthesizing data from multiple studies to elucidate their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore how these agents induce cell death through pathways such as apoptosis and cell cycle arrest, discuss how chemical modifications influence their potency and selectivity, and provide detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anticancer therapeutics.

Introduction to Benzofuran-3-Carboxylic Acids in Oncology

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a structural cornerstone in a vast array of biologically active molecules.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antitumor properties.[3][4][6][7][8] The inherent versatility of the benzofuran scaffold allows for extensive chemical modification, making it an attractive template for the design of novel therapeutic agents.

Within this diverse chemical family, derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated significant cytotoxic activity against human cancer cell lines.[1][5][9] This guide focuses specifically on the benzofuran-3-carboxylic acid core, examining the molecular mechanisms that underpin its anticancer potential and the structural features that govern its efficacy. Understanding this profile is a critical step in the drug discovery pipeline, providing the foundational knowledge required to optimize lead compounds and advance them toward clinical development.[10][11][12]

Mechanisms of Cytotoxicity

Benzofuran-3-carboxylic acid derivatives exert their cytotoxic effects through a multifactorial approach, often engaging several cellular pathways simultaneously to induce cell death and inhibit proliferation in cancer cells.

Induction of Apoptosis

A predominant mechanism of action for these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway and can be augmented by endoplasmic reticulum (ER) stress.

-

Mitochondrial Dysfunction: Certain benzofuran derivatives trigger apoptosis by disrupting mitochondrial function.[13] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes.[13] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates like poly-ADP ribose polymerase (PARP) and ultimately, cell death.[1][13] Studies have shown that treatment with specific derivatives results in a significant, multi-fold increase in caspase-3/7 activity.[1][14]

-

Endoplasmic Reticulum (ER) Stress: Some analogs induce apoptosis by initiating ER stress.[13] This is characterized by an increase in cytosolic calcium levels and the upregulation of glucose-regulated proteins (GRPs) like GRP78 and GRP94.[13] Prolonged ER stress activates downstream apoptotic signaling, complementing the mitochondrial pathway.[13]

-

Modulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Cytotoxic benzofurans can shift the balance in favor of apoptosis by increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

A simplified representation of this apoptotic cascade is illustrated below.

Caption: Apoptotic pathway induced by benzofuran derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many benzofuran-3-carboxylic acid derivatives exhibit cytostatic effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation.

The most commonly reported effect is an arrest at the G2/M phase of the cell cycle.[15][16][17] Flow cytometry analysis has shown that treatment with these compounds can lead to a significant accumulation of cells in the G2/M phase.[17] For instance, one potent derivative increased the G2/M cell population in MDA-MB-231 breast cancer cells from 10.8% to 32.3%.[17] This arrest is often linked to the p53 tumor suppressor pathway.[15][16] In p53-positive cells, these compounds can increase p53 DNA binding activity, leading to the upregulation of cell cycle inhibitors like p21 and p27 and an increase in cyclin B levels, which are hallmarks of a G2/M block.[14][15][16]

Inhibition of Pro-Survival Signaling

Benzofuran derivatives can also interfere with key signaling pathways that cancer cells rely on for survival and proliferation. One such pathway involves the transcription factor Nuclear Factor-kappaB (NF-κB), which plays a critical role in inflammation and cell survival. Certain benzofuran compounds have been shown to inhibit NF-κB activation, contributing to their overall cytotoxic effect in both p53-positive and p53-negative cells.[3][15][16]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of benzofuran-3-carboxylic acid compounds is highly dependent on the nature and position of substituents on the benzofuran scaffold. SAR studies provide crucial insights for rational drug design.

-

Halogenation: The introduction of halogens, particularly bromine, is a recurring theme in potent derivatives.[1][9][18][19] Attaching a bromine atom to an acetyl or methyl group on the benzofuran system often increases cytotoxicity.[1][9] For example, a 5-bromobenzofuran-based carboxylic acid derivative was found to be the most effective antiproliferative agent against MDA-MB-231 cells, with a potency comparable to the standard chemotherapeutic drug doxorubicin.[17] The position of the halogen is also critical; substitutions at the para position of an N-phenyl ring are often associated with higher activity due to favorable hydrophobic interactions.[19]

-

Methoxy and Hydroxyl Groups: The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups also significantly influence activity. SAR studies indicate that a 6-methoxy group on the benzofuran ring can be essential for high antiproliferative activity. Furthermore, a phenol group at position 2 or 3 of the benzofuran ring appears to be pivotal for cytotoxic potency.[20]

-